molecular formula C22H24N2O3 B10850091 (3,5-dimethylphenyl)methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate

(3,5-dimethylphenyl)methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate

Cat. No.: B10850091
M. Wt: 364.4 g/mol
InChI Key: YIHWPQQGVKFHTC-NRFANRHFSA-N
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Description

L-708568 is a small molecular drug known for its role as a potent antagonist of the substance P receptor. This compound has been investigated for its potential therapeutic applications, particularly in the field of neuropharmacology. The chemical formula of L-708568 is C22H24N2O3, and it is characterized by its complex molecular structure, which includes a benzyl ester of N-acyl-L-tryptophan .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-708568 involves multiple steps, starting with the preparation of N-acyl-L-tryptophan. The key steps include:

    Acylation of L-tryptophan: L-tryptophan is acylated using an appropriate acyl chloride in the presence of a base such as triethylamine.

    Esterification: The resulting N-acyl-L-tryptophan is then esterified with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of L-708568 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

L-708568 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: L-708568 can undergo substitution reactions, particularly at the benzyl ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

L-708568 has been extensively studied for its applications in various fields:

    Chemistry: It serves as a model compound for studying receptor-ligand interactions and the development of receptor antagonists.

    Biology: The compound is used to investigate the role of substance P in biological systems, particularly in pain and inflammation pathways.

    Medicine: L-708568 is explored for its potential therapeutic effects in conditions such as chronic pain, depression, and anxiety.

    Industry: The compound’s receptor antagonistic properties make it a candidate for the development of new pharmaceuticals targeting neuropeptide receptors.

Mechanism of Action

L-708568 exerts its effects by binding to the substance P receptor, thereby inhibiting the receptor’s activity. This inhibition blocks the action of substance P, a neuropeptide involved in transmitting pain signals and regulating inflammatory responses. The molecular targets include the substance P receptor, and the pathways involved are primarily related to neuroactive ligand-receptor interactions and calcium signaling .

Comparison with Similar Compounds

Similar Compounds

    L-703606: Another substance P receptor antagonist with a similar structure but different pharmacokinetic properties.

    L-732138: A compound with comparable receptor binding affinity but distinct metabolic pathways.

Uniqueness

L-708568 is unique due to its high potency and selectivity for the substance P receptor. Its benzyl ester moiety contributes to its distinct pharmacological profile, making it a valuable tool in neuropharmacological research.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

(3,5-dimethylphenyl)methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C22H24N2O3/c1-14-8-15(2)10-17(9-14)13-27-22(26)21(24-16(3)25)11-18-12-23-20-7-5-4-6-19(18)20/h4-10,12,21,23H,11,13H2,1-3H3,(H,24,25)/t21-/m0/s1

InChI Key

YIHWPQQGVKFHTC-NRFANRHFSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C)C

Origin of Product

United States

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